5-Chloropyrido[3,4-d]pyridazin-4(3H)-one
Description
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloro-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)3-10-11-7(5)12/h1-3H,(H,11,12) |
InChI Key |
XOIKZNTWIWCJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=NNC2=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloropyrido 3,4 D Pyridazin 4 3h One and Its Derivatives
Retrosynthetic Analysis of the Pyrido[3,4-d]pyridazin-4(3H)-one Ring System
Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, readily available starting materials. For the pyrido[3,4-d]pyridazin-4(3H)-one ring system, a primary disconnection can be made across the pyridazine (B1198779) ring. This leads to a substituted pyridine (B92270) precursor containing vicinal functional groups, such as an amino and a carboxyl group or their synthetic equivalents, which can be cyclized with a hydrazine (B178648) equivalent to form the pyridazinone ring. Further disconnection of the substituted pyridine precursor would then lead to simpler, commercially available starting materials. This strategic deconstruction is fundamental in designing efficient and viable synthetic routes.
Classical Synthetic Routes to 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one Precursors
The classical approaches to synthesizing the target compound often involve the initial construction of a pyridazinone scaffold followed by a chlorination step. These methods are well-established and provide a reliable pathway to the desired chlorinated product.
Synthesis of 2,3-Dihydropyrido[3,4-d]pyridazin-1,4-dione Scaffolds
The synthesis of the core 2,3-dihydropyrido[3,4-d]pyridazin-1,4-dione scaffold is a critical step. One common method involves the condensation of a suitably substituted pyridine dicarboxylic acid derivative, such as dimethyl 5-hydroxy-6-methylcinchomeronate, with hydrazine. nih.gov This reaction typically proceeds by heating the reactants, leading to the formation of the fused pyridazinone ring system. The resulting dione (B5365651) can then serve as a versatile intermediate for further functionalization.
Another approach involves the cyclization of 4-acetyl-3-aminopyridine derivatives. mdpi.comresearchgate.net Diazotization of the amino group followed by an intramolecular cyclization can yield the corresponding pyridopyridazinone. mdpi.comresearchgate.net The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Chlorination Strategies for Pyridazinone Ring Functionalization
Introducing a chlorine atom onto the pyridazinone ring is a key transformation in the synthesis of the target compound. Various chlorinating agents can be employed for this purpose. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are commonly used to convert a hydroxyl or keto group on the pyridazinone ring into a chloro substituent. This type of reaction is a standard method for the synthesis of chloro-substituted nitrogen heterocycles.
The reactivity and regioselectivity of the chlorination can be influenced by the specific chlorinating agent used and the reaction conditions. For instance, electrophilic chlorinating agents like N-chlorosuccinimide (NCS) can also be utilized, particularly for activating specific positions on the heterocyclic ring. nih.gov The choice of chlorination strategy is crucial for achieving the desired product in good yield and purity.
Direct Synthesis and Halogenation of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one
In addition to the classical multi-step approaches, methods for the direct synthesis and subsequent halogenation of the pyridopyridazinone system are of significant interest as they can offer more streamlined and efficient routes.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in the synthesis of pyridazinone derivatives, the use of different catalysts or reaction media can significantly impact the yield and purity of the product. nih.gov
The table below illustrates the effect of different chlorinating agents on the yield of a model ring-opening chlorination reaction, which is a related transformation that highlights the importance of reagent selection. nih.gov
| Entry | Chlorinating Agent | Time (h) | Yield (%) |
| 1 | NCS | 24 | 85 |
| 2 | DCDMH | 24 | 75 |
| 3 | TCCA | 0.08 | 99 |
Data sourced from a study on ring-opening chlorination of pyrazolopyridines, demonstrating the impact of different chlorinating agents on reaction efficiency. nih.gov
As indicated in the table, trichloroisocyanuric acid (TCCA) proved to be a highly efficient chlorinating agent, leading to a near-quantitative yield in a very short reaction time. nih.gov Such optimization studies are critical for developing scalable and cost-effective synthetic processes.
Evaluation of Regioselectivity in Chlorination
Regioselectivity, the control of which position on a molecule reacts, is a paramount consideration in the chlorination of complex heterocyclic systems like pyrido[3,4-d]pyridazin-4(3H)-one. The inherent electronic properties of the heterocyclic rings and the nature of the substituents already present on the molecule play a significant role in directing the incoming electrophile (in this case, the chlorine).
Advanced Synthetic Approaches and Derivatization Strategies
The chlorine atom at the C5 position of the pyrido[3,4-d]pyridazinone core is a key handle for introducing molecular diversity. Its reactivity allows for a variety of chemical transformations, enabling the synthesis of a broad spectrum of substituted derivatives. Advanced strategies, including nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings, and microwave-assisted reactions, have become instrumental in this field.
Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrido[3,4-d]pyridazinones
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems. wikipedia.org In the context of halogenated pyrido[3,4-d]pyridazinones, the chlorine atom is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms within the heterocyclic ring system, which help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. stackexchange.commasterorganicchemistry.com
The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to a high-energy intermediate where the aromaticity is temporarily disrupted. stackexchange.commasterorganicchemistry.comyoutube.com The subsequent departure of the chloride ion restores the aromatic system, resulting in the substituted product. The regioselectivity of these reactions is high, favoring substitution at positions ortho or para to electron-withdrawing groups, which is the case for the C5-chloro substituent in this scaffold. stackexchange.com A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate libraries of new derivatives. For instance, the reaction of a chlorinated pyridopyridazine (B8481360) with amine nucleophiles is a common strategy to introduce new substituents. mdpi.com
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
| 3-chloro-6,8-dibromopyrido[3,4-c]pyridazine | Nitrogen Nucleophiles | Not specified | 3-amino/substituted-amino-6,8-dibromopyrido[3,4-c]pyridazine | Not specified | mdpi.comresearchgate.net |
| 4-acetyl-3-amino-2-chloropyridine | Hydrazine | Not specified | Pyrido[3,4-d]pyridazinone derivative | Not specified | mdpi.com |
| 3-chloropyridazine derivative | Nitrogen nucleophiles (e.g., hydroxylamine, hydrazine) | Reflux | Fused pyridazine derivatives | Not specified | nih.gov |
This table presents examples of nucleophilic substitution on related chlorinated aza-heterocyclic systems, illustrating the general applicability of the method.
Palladium-Catalyzed Cross-Coupling Reactions for C-Cl Bond Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. sigmaaldrich.comlibretexts.org These methods have revolutionized synthetic chemistry, and their application to the functionalization of the C-Cl bond in 5-chloropyrido[3,4-d]pyridazin-4(3H)-one allows for the introduction of a wide array of aryl, alkyl, and alkynyl groups.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reacts the chloro-derivative with an organoboron compound (boronic acid or ester) to form a C-C bond. libretexts.org
Sonogashira Coupling: Couples the halide with a terminal alkyne to introduce an alkynyl moiety. sigmaaldrich.com
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by reacting the halide with an amine. sigmaaldrich.com
Heck Coupling: Creates a new C-C bond by reacting with an alkene. sigmaaldrich.com
The success of these reactions often depends on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), and more importantly, the ancillary ligand. libretexts.org Modern phosphine-based ligands, including those from the N-heterocyclic carbene (NHC) family, have been developed to facilitate the challenging oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond. chemrxiv.org For instance, Suzuki arylation has been successfully applied to related bromo-pyridopyridazine systems, demonstrating the feasibility of this approach within this class of heterocyles. mdpi.comresearchgate.net
| Coupling Type | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Reference |
| Suzuki-Miyaura | 3,8-disubstituted-6-bromopyridopyridazine | Arylboronic acid | Not specified | Not specified | 6-Aryl-3,8-disubstituted-pyridopyridazine | mdpi.comresearchgate.net |
| Suzuki-Miyaura | Chloroarenes | Arylboronic acids | Pd-TriPy complex | Cs₂CO₃, EtOH, 80 °C | Biaryl compounds | chemrxiv.org |
| Suzuki-Miyaura | Aryl Halides | Organoboron Reagents | Pd(OAc)₂ / HandaPhos | Water, mild conditions | Biaryl compounds | rsc.org |
This table showcases examples of palladium-catalyzed cross-coupling on related halogenated heterocycles, highlighting the potential for C-Cl bond functionalization.
Microwave-Assisted Synthesis in Pyrido[3,4-d]pyridazinone Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often accompanied by an increase in product yields and purity. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic systems, including those related to pyrido[3,4-d]pyridazinones. nih.govrsc.org
The advantages of microwave heating stem from its efficient and direct energy transfer to the reaction mixture, leading to rapid temperature increases and often accessing reaction pathways not readily achievable through conventional heating. researchgate.net Microwave assistance is particularly effective for multi-component reactions (MCRs), where several reactants are combined in a single step to form complex products. rsc.orgrsc.orgmonash.edu For example, three-component reactions to synthesize pyrazolo[3,4-d]pyrimidin-4-ones have been efficiently carried out under microwave irradiation, demonstrating the utility of this method for constructing similar fused heterocyclic cores. rsc.orgmonash.edu This approach offers a pot- and step-economical pathway that is highly practical due to short reaction times and often straightforward, chromatography-free product isolation. rsc.orgmonash.edu
| Reaction Type | Reactants | Conditions | Product | Advantages | Reference |
| Three-component reaction | Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave irradiation, 160 °C, 55 min | 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Short reaction time, high efficiency, chromatography-free isolation | rsc.orgmonash.edu |
| Three-component reaction | 5-Aminopyrazole derivatives, paraformaldehyde, cyclic β-diketones | Microwave irradiation | Pyrazolo[3,4-b]pyridine-spirocycloalkanediones | Shorter reactions, higher yields, reduced byproducts | researchgate.net |
| Heterocycle Synthesis | N,N-dimethylacetimidamide derivatives, p-anisidine, AlCl₃ | Microwave irradiation (400 W) | N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines | Efficient chemical process | nih.gov |
This table provides examples of microwave-assisted synthesis for related heterocyclic systems, illustrating the significant advantages of this technology.
Development of Novel Synthetic Pathways for Substituted Derivatives
One prominent strategy is the use of multi-component reactions (MCRs), which allow for the construction of complex heterocyclic scaffolds in a single, convergent step. sciforum.net For instance, a three-component reaction involving 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines has been developed for the solvent-free synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines, a closely related heterocyclic system. sciforum.net
Other innovative approaches start from different precursors. For example, synthetic routes to pyrido[3,4-c]pyridazines, an isomeric system, have been developed starting from substituted pyridines or pyridazines. mdpi.comresearchgate.net One such pathway involves the condensation of a 4-methyl pyridazine-6-one derivative with DMFDMA, followed by treatment with an aniline (B41778) to construct the fused pyridine ring. mdpi.com Another strategy involves the cyclocondensation of 4-methyl-3-cyano-pyridine-2,6-diones with arylidenemalononitrile to yield highly substituted pyridopyridazine derivatives. mdpi.comresearchgate.net The development of such pathways, including the synthesis of a 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one derivative, highlights the continuous evolution of synthetic strategies to access novel and potentially bioactive molecules. nih.govnih.govnih.gov
| Pathway Type | Starting Materials | Key Steps | Product Class | Reference |
| Multi-component Reaction | 3-Cyano-2-aminopyridines, triethyl orthoformate, primary amines | One-pot, solvent-free heating | 4-Substituted aminopyrido[2,3-d]pyrimidines | sciforum.net |
| Cyclocondensation from Pyridazines | 4-Methyl pyridazine-6-one, DMFDMA, aniline | Enamine formation, cyclocondensation | Pyrido[3,4-c]pyridazine-3,8-dione | mdpi.com |
| Cyclocondensation from Pyridines | N-substituted 4-methyl-3-cyano-pyridine-2,6-diones, arylidenemalononitrile | Michael addition, intramolecular substitution, in-situ aromatization | Substituted pyrido[3,4-c]pyridazine-6,8-diones | mdpi.comresearchgate.net |
| Multi-step Synthesis | 3,4-dimethyl-5-nitropyridine N-oxide | Several steps including cyclization with hydrazine | 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one | nih.gov |
This table summarizes various novel synthetic routes used to prepare diverse pyridopyridazine and related heterocyclic structures.
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of ¹H (proton) and ¹³C (carbon-13) NMR, chemists can map the carbon-hydrogen framework of a molecule, providing insights into connectivity, chemical environment, and stereochemistry.
For 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one , the ¹H NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons, with deshielding effects anticipated for protons in proximity to the electronegative chlorine atom and the pyridazine (B1198779) ring system. Protons on the pyridine (B92270) and pyridazinone rings would appear in the aromatic region, and their splitting patterns (multiplicity), governed by spin-spin coupling (J-coupling), would provide crucial information about the substitution pattern on the rings. The proton on the nitrogen atom at position 3 (N-H) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.
Complementing the proton data, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the heterocyclic rings would be characteristic of their electronic environment. The carbon atom bearing the chlorine (C-5) is expected to show a distinct chemical shift, while the carbonyl carbon (C-4) would appear significantly downfield, a typical feature for such functional groups.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-1 | Aromatic region, doublet | - |
| H-3 | Broad singlet | - |
| H-7 | Aromatic region, singlet | - |
| H-8 | Aromatic region, doublet | - |
| C-1 | Aromatic region | - |
| C-4 | ~160-170 | - |
| C-4a | Aromatic region | - |
| C-5 | - | Aromatic region |
| C-7 | Aromatic region | - |
| C-8 | Aromatic region | - |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a "molecular fingerprint," with characteristic peaks corresponding to the vibrational frequencies of specific bonds.
In the analysis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one , the FTIR spectrum would be expected to display several key absorption bands. A prominent peak would be observed for the carbonyl (C=O) stretching vibration of the pyridazinone ring, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group within the ring would likely appear as a broad band in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
The utility of FTIR in confirming the presence of key functional groups in related heterocyclic compounds is well-documented. For example, in the synthesis of various pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives, FTIR spectroscopy was used to confirm the structures of the products. sharif.edu
Table 2: Expected FTIR Absorption Bands for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Note: This table is predictive, based on typical functional group absorption frequencies.)
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (amide) | 3200-3400 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch (amide) | 1650-1700 |
| C=C and C=N Stretch (aromatic rings) | 1400-1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the accurate determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS allows for the calculation of the molecular formula, providing definitive confirmation of a compound's identity.
For 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one , with a molecular formula of C₇H₄ClN₃O, the calculated monoisotopic mass would be determined. An HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to this calculated mass with a high degree of accuracy (typically within a few parts per million). A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound, with two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The application of HRMS for the confirmation of molecular formulas is a standard procedure in the characterization of novel compounds. For instance, in the study of related pyrido[3,4-d]pyrimidine (B3350098) derivatives, HRMS was used to confirm the elemental composition of the synthesized molecules. mdpi.com
Table 3: Predicted HRMS Data for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Note: This table is predictive, based on the molecular formula.)
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₄ClN₃O |
| Calculated Monoisotopic Mass | [Value would be calculated based on the precise masses of the most abundant isotopes] |
| Expected [M+H]⁺ | Calculated Monoisotopic Mass + 1.007825 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. Methods such as Thin Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed.
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. For 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one , a suitable mobile phase (a mixture of solvents) would be developed to achieve good separation of the product from any starting materials or byproducts on a TLC plate (the stationary phase, typically silica (B1680970) gel). The purity can be inferred by the presence of a single spot after visualization under UV light or with a staining agent. The use of TLC for reaction monitoring has been noted in the synthesis of related heterocyclic systems. mdpi.com
Column chromatography is a preparative technique used to purify compounds on a larger scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is passed through the column to separate the components based on their differential adsorption to the stationary phase. This technique would be crucial for obtaining a pure sample of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one for subsequent analytical characterization.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of a compound with high resolution and sensitivity. A small amount of the sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through under high pressure. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A pure sample of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one would ideally show a single, sharp peak in the HPLC chromatogram. Different HPLC methods, such as those available for related compounds, can be adapted for this purpose. researchgate.netbldpharm.comchemscene.comchemscene.com
Table 4: Chromatographic Methods for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Note: This table outlines common chromatographic approaches.)
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Silica gel | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Reaction monitoring, preliminary purity check |
| Column Chromatography | Silica gel | Gradient or isocratic elution with solvents like Hexane/Ethyl Acetate | Purification of the compound |
In Vitro Biological Activity and Mechanistic Investigations of Pyrido 3,4 D Pyridazin 4 3h One Derivatives
Antimycobacterial Activity Studies of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one Analogs
Analogs of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one have been synthesized and evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
While direct studies on 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one were not found, research on structurally related pyridone and pyrazinamide (B1679903) derivatives provides insights into potential antimycobacterial activity. For instance, 5-Chloropyrazinamide, an analog of the first-line tuberculosis drug pyrazinamide, demonstrated greater activity than its parent compound against all tested mycobacterial organisms, including Mycobacterium tuberculosis. nih.govnih.gov The minimum inhibitory concentration (MIC) ranges for 5-Chloropyrazinamide were found to be more favorable in some cases compared to pyrazinamide. nih.govbohrium.com Notably, pyrazinamide-resistant isolates remained susceptible to 5-Chloropyrazinamide in vitro, suggesting a different mechanism of action that may bypass the usual resistance pathways. nih.govbohrium.com
In other studies, a class of 4-hydroxy-2-pyridones was identified through high-throughput screening against M. tuberculosis. nih.gov The lead compound from this series showed potent in vitro activity against both drug-sensitive and multi-drug resistant clinical isolates of M. tuberculosis. nih.gov
Table 1: In Vitro Antimycobacterial Activity of Related Compounds
| Compound | Organism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 5-Chloropyrazinamide | Mycobacterium tuberculosis | 64 to 256 | nih.gov |
| Pyrazinamide | Mycobacterium tuberculosis | 16 to 64 | nih.gov |
This table presents data on compounds structurally related to 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one to provide context on potential antimycobacterial activity.
Structure-activity relationship (SAR) studies on related heterocyclic compounds offer valuable insights for the design of potent antimycobacterial agents. For a series of 4-hydroxy-2-pyridones, substituting the isobutyl group with larger cycloalkyl groups at the 6-position of the pyridone ring significantly improved potency against M. tuberculosis. nih.gov Specifically, a dimethylcyclohexyl group at this position resulted in a compound with desirable in vitro potency. nih.gov
In the pyrazolo[1,5-a]pyrimidine (B1248293) series, the most effective analogs against M. tuberculosis contained a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. mdpi.com Further analysis of these compounds showed that electron-donating groups, particularly amine-based donors, at the 4'-position led to the best activity. mdpi.com For pyridomycin (B90888) derivatives, hydrophobic substituents of sufficient size at the C2 position were found to provide potent anti-Mtb activity. nih.gov
These findings suggest that modifications at specific positions of the pyridone or related heterocyclic cores, particularly with lipophilic and electron-donating groups, can significantly enhance antimycobacterial efficacy.
Broad-Spectrum Antimicrobial and Antifungal Activity Assays (In Vitro)
Derivatives of the broader pyrazolo[3,4-d]pyridazine class have been investigated for their activity against a range of bacteria and fungi.
Several new pyrazolo[3,4-d]pyridazine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, specific derivatives showed high antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/ml. nih.gov Another study on newly synthesized pyridinone and pyrazole (B372694) derivatives reported weak to good antibacterial activity against four bacterial strains, with some derivatives being particularly active against B. subtilis and P. vulgaris. johnshopkins.edu
The same study that identified potent antibacterial pyrazolo[3,4-d]pyridazine derivatives also reported their efficacy against fungi. nih.gov The most active compounds exhibited high antifungal activity with MICs in the range of 0.31 to <0.0024 mg/ml. nih.gov Other research on monomeric alkaloids, including pyridine (B92270) derivatives, has also shown antifungal activity. nih.gov For instance, piperine, an N-acylpiperidine, shows potent activity against C. albicans. nih.gov
Table 2: Broad-Spectrum Antimicrobial Activity of Pyrazolo[3,4-d]pyridazine Derivatives
| Compound Class | Organism Type | MIC Range (mg/mL) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazines | Gram-positive bacteria | 0.31 to <0.0024 | nih.gov |
| Pyrazolo[3,4-d]pyridazines | Gram-negative bacteria | 0.31 to <0.0024 | nih.gov |
| Pyrazolo[3,4-d]pyridazines | Fungi | 0.31 to <0.0024 | nih.gov |
Enzyme Inhibition and Molecular Target Engagement Studies (In Vitro)
Pyrido[3,4-d]pyridazin-4(3H)-one derivatives have been identified as potent inhibitors of specific enzymes, particularly tyrosine kinases, which are crucial mediators in cellular signaling pathways.
Research has focused on the discovery of pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase, a protein implicated in cell migration and cancer progression. nih.gov Through high-throughput screening and subsequent chemical modifications, derivatives with potent FER kinase inhibitory activity were discovered. nih.gov One representative compound demonstrated strong enzyme inhibitory activity with an IC50 value of 0.5 nM. acs.org
Molecular modeling and X-ray crystallography have provided insights into how these compounds bind to their target enzymes. For one pyridine derivative, it was shown to occupy the ATP-binding site of the FES proto-oncogene tyrosine kinase, a surrogate for FER. nih.gov Hydrogen bonds were observed between the substituent groups at the 3-, 5-, and 6-positions of the pyridine scaffold and the enzyme. nih.gov
Further studies on related pyridopyrimidine and pyrazolo[1,5-a]pyrimidine compounds have also demonstrated inhibitory effects against enzymes like EGFR kinase and cyclin-dependent kinases (CDK4/cyclin D1), highlighting the potential of this chemical class to engage with various molecular targets. nih.govnih.gov
Table 3: Enzyme Inhibition by a Pyrido-pyridazinone Derivative
| Compound Class | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Pyrido-pyridazinone derivative | FER tyrosine kinase | 0.5 nM | acs.org |
Cyclooxygenase (COX-1 and COX-2) Inhibition Potential of Related Scaffolds
Derivatives of pyridazinone and related scaffolds have demonstrated significant potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govmdpi.com The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. cu.edu.eg
In a study of pyridazine-based sulphonamide derivatives, compounds 7a (methanesulfonate) and 7b (ethanesulfonate) exhibited potent COX-2 inhibitory effects with IC₅₀ values of 0.05 and 0.06 µM, respectively, which were comparable to the selective COX-2 inhibitor Celecoxib (IC₅₀ = 0.05 µM). nih.gov These compounds also demonstrated high COX-2 selectivity, with selectivity indices (SI) of 208 and 210, respectively. nih.gov Other pyridazinone derivatives have also shown highly potent COX-2 inhibitory activity with IC₅₀ values in the nanomolar range and greater selectivity towards COX-2 compared to the non-selective inhibitor indomethacin. cu.edu.eg For instance, compound 3g was identified as a highly selective COX-2 inhibitor with a selectivity index of 11, similar to that of celecoxib. cu.edu.eg
Similarly, novel pyrrolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated as selective COX-2 inhibitors. mdpi.com These compounds were found to be non-cytotoxic and acted as selective inhibitors of COX-2, a finding that correlated well with molecular modeling results. mdpi.com Some of these derivatives showed better COX-2 inhibition than the reference drug Meloxicam. mdpi.com The design of these molecules often involves the replacement of certain heterocyclic rings, such as the furanone in Polmacoxib, with a pyridazinone scaffold to achieve multi-target anti-inflammatory activity. nih.gov
Conversely, some modifications can lead to dual inhibition of both COX-1 and COX-2. For example, the annulation of a 2-pyridone pattern to create pyrido[2,3-d]pyridazine-2,8-dione derivatives transformed a highly selective COX-2 inhibitor into a dual COX inhibitor. rsc.org
| Compound | Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 7a | Pyridazine (B1198779) sulphonate | 10.4 | 0.05 | 208 | nih.gov |
| 7b | Pyridazine sulphonate | 12.6 | 0.06 | 210 | nih.gov |
| 3g | Pyridazinone | 0.50 | 0.04384 | 11.51 | cu.edu.eg |
| Celecoxib | --- | 0.59 | 0.05 | 11.78 | nih.govcu.edu.eg |
| Indomethacin | --- | 0.07 | 0.7392 | 0.09 | cu.edu.eg |
Lipoxygenase (LOX) Enzyme Modulatory Effects
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov The inhibition of LOX enzymes, in addition to COX, presents a promising strategy for the development of anti-inflammatory drugs with a broader mechanism of action. nih.gov
Several pyridazine-based sulphonamide derivatives have been evaluated for their in vitro inhibitory activity against LOX enzymes. nih.gov These compounds displayed a range of potent to moderate activity, with IC₅₀ values between 2 and 7 µM. nih.gov Notably, the 3-hydroxy-6-oxopyridazine derivative 3 (IC₅₀ = 2 µM), methanesulfonate (B1217627) 7a (IC₅₀ = 3 µM), and ethanesulfonate (B1225610) 7b (IC₅₀ = 2.5 µM) demonstrated better activity than the reference LOX inhibitor Zileuton (IC₅₀ = 3.5 µM). nih.gov
The rationale behind targeting both COX and LOX pathways is to inhibit the production of both prostaglandins (B1171923) and leukotrienes, thereby achieving a more comprehensive anti-inflammatory effect. nih.gov The dual inhibition of these pathways is considered a valuable approach for developing anti-inflammatory agents that may circumvent the disadvantages associated with the use of NSAIDs alone. nih.gov
| Compound | Scaffold | LOX IC₅₀ (µM) | Reference |
| 3 | 3-hydroxy-6-oxopyridazine | 2 | nih.gov |
| 7a | Pyridazine sulphonate | 3 | nih.gov |
| 7b | Pyridazine sulphonate | 2.5 | nih.gov |
| Zileuton | --- | 3.5 | nih.gov |
Kinase Inhibition Profiles (e.g., EGFR, CDK, Aurora Kinases) in Related Heterocycles
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold and its related heterocycles have emerged as a promising framework for the development of kinase inhibitors, which are crucial in cancer therapy. nih.govnih.govnih.govnih.govresearchgate.netnih.gov
EGFR Inhibition: Several pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potent inhibitors of both wild-type (EGFR^WT) and mutant (EGFR^T790M) epidermal growth factor receptor. nih.gov Compound 8a from this series demonstrated significant inhibitory activity against both EGFR^WT and EGFR^T790M with IC₅₀ values of 0.099 and 0.123 µM, respectively. nih.gov The design of these inhibitors often involves structural modifications to enhance binding affinity to the enzyme's active site. nih.gov Similarly, thieno[3,2-d]pyrimidine (B1254671) derivatives have also been identified as potent and selective inhibitors of EGFR^L858R/T790M. nih.gov
CDK Inhibition: The pyridopyrimidine scaffold is also present in several FDA-approved cyclin-dependent kinase (CDK) inhibitors. mdpi.com For instance, Palbociclib, a CDK4/6 inhibitor, features this core structure. nih.gov Novel pyridopyrimidine derivatives have been developed as dual inhibitors of EGFR and CDK4/cyclin D1, with some compounds showing promising inhibitory activity against both enzymes. nih.gov
Aurora Kinase Inhibition: Aurora kinases have been identified as potential targets to overcome resistance to EGFR inhibitors in head and neck squamous cell carcinoma (HNSCC). researchgate.netnih.gov Inhibition of Aurora kinases can lead to increased apoptosis in cancer cells that have developed resistance to EGFR-targeted therapies. nih.govescholarship.org While specific pyrido[3,4-d]pyridazin-4(3H)-one derivatives targeting Aurora kinases were not detailed in the provided results, the broader class of pyridopyrimidines has been investigated for this activity. nih.govescholarship.org
FER Tyrosine Kinase Inhibition: Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of feline sarcoma-related (FER) tyrosine kinase. nih.govnih.gov Starting from a high-throughput screening hit, chemical modifications led to the discovery of compound 21 (DS21360717), which exhibited potent FER kinase inhibitory activity. nih.gov Further optimization of this series aimed to improve solubility, bioavailability, and kinase selectivity. nih.gov
| Compound | Target Kinase(s) | IC₅₀ (µM) | Cell Line(s) | Reference |
| 8a | EGFR^WT | 0.099 | PC-3 | nih.gov |
| 8a | EGFR^T790M | 0.123 | PC-3 | nih.gov |
| B1 | EGFR^L858R/T790M | 0.013 | H1975 | nih.gov |
| DS21360717 (21) | FER | Potent Inhibition | Ba/F3-FER | nih.gov |
| Compound 5 | EGFR & CDK4/cyclin D1 | Promising Inhibition | MCF-7, HepG-2 | nih.gov |
| Compound 10 | EGFR & CDK4/cyclin D1 | Promising Inhibition | MCF-7, HepG-2 | nih.gov |
Cellular Mechanism of Action Studies (In Vitro)
Anti-proliferative Effects on Cancer Cell Lines
Pyrido[3,4-d]pyridazin-4(3H)-one derivatives and their related heterocyclic structures have demonstrated significant anti-proliferative effects against a variety of cancer cell lines.
A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was screened for cell viability against A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. nih.gov Compounds 8a , 8b , and 9a showed the highest cytotoxic activities. nih.gov Specifically, compound 8a had an IC₅₀ of 7.98 µM against the PC-3 cell line. nih.gov
In another study, pyrazolo[3,4-d]pyridazine derivative PPD-1 exhibited remarkable cytotoxicity against A549 (lung), HCT-116 (colorectal), and HEPG2 (liver) cancer cell lines, with the highest activity observed against A549 cells. nih.gov
Furthermore, 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives, such as GNF-7 and SIJ1263, which are potent FGFR4 inhibitors, strongly suppressed the proliferation of hepatocellular carcinoma (HCC) cells. nih.gov SIJ1263, in particular, was found to be highly potent, with a GI₅₀ of 24 nM on TEL-FGFR4 V550E Ba/F3 cells, suggesting its potential to overcome drug resistance. nih.gov
The anti-proliferative activity of these compounds is often linked to their ability to inhibit specific kinases that are crucial for cancer cell growth and survival. nih.govnih.gov
| Compound/Derivative | Cancer Cell Line | Effect | IC₅₀/GI₅₀ | Reference |
| 8a | PC-3 (Prostate) | Cytotoxic | 7.98 µM | nih.gov |
| PPD-1 | A549 (Lung) | Cytotoxic | Not specified | nih.gov |
| SIJ1263 | TEL-FGFR4 V550E Ba/F3 | Anti-proliferative | 24 nM | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
In addition to inhibiting proliferation, pyrido[3,4-d]pyridazin-4(3H)-one derivatives and related compounds can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.
The pyrazolo[3,4-d]pyridazine derivative PPD-1 was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov The percentage of apoptotic cells in PPD-1 treated A549 cells increased significantly to 10.06% compared to 0.57% in untreated cells. nih.gov Mechanistically, PPD-1 treatment led to a significant overexpression of caspase-3 (7.19-fold), the pro-apoptotic protein Bax (7.28-fold), and the tumor suppressor p53 (5.08-fold), while inhibiting the expression of the anti-apoptotic protein Bcl-2 to 0.22-fold. nih.gov This disruption of the Bcl-2/Bax balance suggests that PPD-1 induces apoptosis through the intrinsic mitochondria-dependent pathway. nih.gov
Similarly, the pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a arrested the cell cycle at the pre-G1 phase and induced a significant apoptotic effect in PC-3 cells, which was associated with a 5.3-fold increase in the level of caspase-3. nih.gov
Other synthetic derivatives have also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govrepec.org For instance, synthetic bile acid derivatives induced apoptosis in human breast and prostate cancer cells, which was associated with the up-regulation of Bax and p21(WAF1/CIP1) in a p53-independent manner. nih.gov
The ability of these compounds to induce apoptosis and disrupt the cell cycle is a key component of their anti-cancer activity, making them promising candidates for further development as therapeutic agents.
Ligand-Biomacromolecule Interaction Studies
The biological effects of pyrido[3,4-d]pyridazin-4(3H)-one derivatives are intrinsically linked to their ability to interact with various biological macromolecules. These interactions are fundamental to their potential therapeutic applications and are a key area of research.
Derivatives of the closely related pyrazolo[3,4-d]pyridazine scaffold have been identified as potent antagonists of adenosine (B11128) receptors (ARs). nih.gov Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes. nih.gov Antagonism of these receptors is a therapeutic strategy for a range of conditions, including cancer, inflammatory disorders, and neurological diseases.
One study identified a 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine derivative as a potent antagonist with high affinity for multiple adenosine receptor subtypes. nih.gov The affinity of this compound for different human adenosine receptors highlights the potential of the broader pyridazinone class as adenosine receptor modulators.
| Compound | Receptor Subtype | Affinity (nM) |
|---|---|---|
| 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine | A1R | 21 |
| A3R | 55 | |
| A2BR | 1700 |
The interaction of drug candidates with plasma proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG) is a critical determinant of their pharmacokinetic profile.
A study on a novel pyridazinone derivative, 5-chloro-2-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (CNPB), revealed a strong interaction with HSA. The binding was characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex. The binding constants suggest a high affinity of this derivative for HSA. nih.gov Further investigation into a series of pyrrolo[3,4-d]pyridazinone derivatives demonstrated their ability to bind to orosomucoid (AAG), another key plasma protein. nih.gov This binding is crucial as it can influence the distribution and availability of the compounds in the body.
| Compound | Protein | Binding Constant (Kb) (M-1) | Temperature (K) |
|---|---|---|---|
| 5-chloro-2-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (CNPB) | HSA | 4.22 x 104 | 290 |
| 3.32 x 104 | 300 |
The ability of small molecules to interact with DNA is a cornerstone of many anticancer and antimicrobial therapies. Research into pyridazinone derivatives has revealed their potential to bind to DNA, suggesting a possible mechanism for their observed biological activities.
A study of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives showed their capacity to act as DNA minor groove binders. The interaction was assessed by measuring the change in the melting temperature (ΔTm) of DNA upon binding of the compounds. An increase in Tm indicates that the ligand stabilizes the DNA double helix, with the magnitude of the change correlating with the binding affinity. nih.gov Furthermore, a series of pyrrolo[3,4-d]pyridazinone derivatives were found to interact with calf thymus DNA (ctDNA) through a groove binding mechanism. nih.gov
| Compound Type | Interaction Parameter | Value |
|---|---|---|
| Bis-guanidinium pyridazin-3(2H)-one derivatives | ΔTm (°C) | 1.1 - 1.4 |
Computational Chemistry and Molecular Modeling in Pyrido 3,4 D Pyridazin 4 3h One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a pyrido[3,4-d]pyridazin-4(3H)-one derivative, might interact with a biological target, typically a protein or enzyme.
Elucidation of Binding Modes and Key Interactions with Enzymes
Molecular docking studies have been crucial in identifying how pyridopyridazinone derivatives fit into the active sites of enzymes. For instance, in a study of various pyridopyridazinone derivatives as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, molecular modeling revealed that these compounds docked effectively into the PARP-1 active site. The stability of the resulting complexes was attributed to key hydrogen bond interactions with amino acid residues Gly863 and Ser904, along with favorable π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896, respectively nih.gov. While this study did not specifically include 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, the findings provide a valuable framework for predicting its binding mode within the same active site. The pyridopyridazinone scaffold served as an effective isostere for the phthalazine (B143731) nucleus of the known inhibitor Olaparib nih.gov.
Similarly, docking simulations performed on 2-chloropyridine (B119429) derivatives with a 1,3,4-oxadiazole (B1194373) moiety against telomerase revealed specific binding models nih.gov. These studies underscore the importance of the chloro-substitution in guiding the ligand's orientation within the enzyme's catalytic domain, a principle that can be extrapolated to 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one.
Table 1: Key Amino Acid Interactions in Molecular Docking of Pyridopyridazinone Derivatives
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| PARP-1 | Gly863, Ser904 | Hydrogen Bond | nih.gov |
| PARP-1 | Tyr907, Tyr896 | π-π and Hydrogen-π Stacking | nih.gov |
| Telomerase | Not Specified | Probable Binding Model | nih.gov |
Prediction of Receptor Selectivity
Computational methods are also employed to predict the selectivity of a ligand for a specific receptor over others, which is a critical factor in minimizing off-target effects. For pyrazolo[3,4-b]pyrid[az]ine derivatives, which share structural similarities with the pyridopyridazinone core, 3D-QSAR and molecular docking studies have been used to explain the structural differences between selective and non-selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3) pharmacophorejournal.com. These models help in identifying the structural features that confer selectivity, a strategy that is applicable to the design of selective 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one derivatives.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
For pyridine (B92270) derivatives, quantum chemical calculations have been combined with laboratory experiments to investigate oxidation reactions, offering mechanistic insights into their chemical stability nih.gov. Such studies are vital for understanding the metabolic fate of compounds like 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. The calculations can help predict which sites on the molecule are most susceptible to metabolic transformation.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity, a process known as virtual screening.
For pyridazinone-based compounds, a pharmacophore mapping strategy has been employed to identify potential molecular targets through inverse virtual screening nih.gov. This approach involves screening a compound library against a large database of pharmacophore models derived from known drug binding sites. This can help in repurposing existing compounds and identifying new therapeutic applications for scaffolds like pyrido[3,4-d]pyridazin-4(3H)-one.
Table 2: Pharmacophore Features for Sedative-Hypnotic Pyrimidinylpiperazine Derivatives
| Number of Pharmacophoric Features | Significance | Reference |
| 11 | Characterizes the binding model to the hypothetic receptor | nih.gov |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico)
The prediction of ADME properties is a critical step in the early stages of drug development, as poor pharmacokinetics are a major cause of clinical trial failures idaampublications.in. In silico ADME prediction tools are widely used to estimate properties such as solubility, permeability, and metabolic stability.
A computational ADME study on pyridopyridazinone derivatives designed as PARP-1 inhibitors predicted that some of the compounds possess favorable pharmacokinetic and drug-likeness properties nih.gov. Similarly, in silico analysis of luteolin (B72000) derivatives for their ADMET properties was performed using online tools to predict their absorption and toxicity profiles nih.gov. These approaches are directly applicable to 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one to forecast its potential as an orally available drug.
Table 3: Predicted ADME Properties for Pyridopyridazinone Derivatives
| Compound | Predicted Property | Outcome | Reference |
| 8a | Pharmacokinetics & Drug-likeness | Proper | nih.gov |
| 8e | Pharmacokinetics & Drug-likeness | Proper | nih.gov |
Protein-Ligand Binding Dynamics and Conformational Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time.
For pyridazinone-based ligands, MD simulations have been used to validate the results of docking analyses and to confirm the stability of ligand-protein interactions nih.gov. Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has been performed to suggest model bioactive conformations and design pharmacophores based on these conformations nih.gov. Understanding the conformational flexibility of the pyrido[3,4-d]pyridazin-4(3H)-one ring system is essential for designing inhibitors with optimal binding characteristics.
Structure Activity Relationship Sar Elucidation for Pyrido 3,4 D Pyridazin 4 3h One Derivatives
Correlating Structural Modifications with In Vitro Biological Activities
The biological activity of pyrido[3,4-d]pyridazin-4(3H)-one derivatives can be significantly altered by introducing various substituents to the core structure. These modifications influence the compound's interaction with biological targets, thereby affecting its efficacy.
For instance, the introduction of a chlorine atom to a phenyl group at the 7-position of a 1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one derivative was synthesized to create 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one. nih.gov This new compound exhibited both anticancer and anti-inflammatory properties. nih.gov However, when compared to its non-chlorinated parent compound, 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one, the chlorinated derivative did not show enhanced biological activity. nih.gov The anti-inflammatory activity was evaluated through colorimetric assays for the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov
In another context, the pyrido[3,4-d]pyrimidine (B3350098) scaffold, a related heterocyclic system, was explored for its potential as a CXCR2 antagonist. A scaffold hopping study identified a promising hit which led to a systematic exploration of the substitution pattern. mdpi.com The introduction of a chloro group at the 5-position of the pyrido[3,4-d]pyrimidine scaffold resulted in a hundred-fold decrease in potency as a CXCR2 antagonist compared to the original hit compound. mdpi.com
Furthermore, the broader class of pyrrolopyridine derivatives, which share structural similarities, have been investigated for a range of biological activities, including analgesic, antidiabetic, antimycobacterial, antiviral, and antitumor effects. mdpi.com The specific arrangement of nitrogen atoms and substituents on the bicyclic structure is a key determinant of the observed pharmacological properties. mdpi.com
| Compound/Scaffold | Modification | Biological Activity | Target | Finding |
| 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one | Introduction of a Cl atom at the 4-position of the phenyl group | Anticancer and anti-inflammatory | COX-1, COX-2 | The chlorinated derivative did not show enhanced activity compared to the parent compound. nih.gov |
| Pyrido[3,4-d]pyrimidine | Introduction of a chloro group at the 5-position | CXCR2 antagonism | CXCR2 | The 5-chloro derivative was 100-fold less potent than the original hit. mdpi.com |
| Pyrrolopyridine derivatives | Various substitutions | Analgesic, antidiabetic, antimycobacterial, antiviral, antitumor | Various | The position of nitrogen atoms and substituents dictates pharmacological properties. mdpi.com |
Identification of Key Pharmacophoric Features for Target Engagement
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. Identifying these key features in pyrido[3,4-d]pyridazin-4(3H)-one derivatives is crucial for understanding their interaction with specific biological targets.
For related heterocyclic systems like pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the core scaffold itself is a key pharmacophoric feature for targeting enzymes like the epidermal growth factor receptor (EGFR). nih.gov These derivatives have been designed to possess the essential features of EGFR inhibitors and have shown potential in inhibiting both wild-type and mutant forms of the enzyme. nih.gov
Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been studied as inhibitors of the RET tyrosine kinase. nih.gov The pyrazolo[3,4-d]pyrimidine core acts as a scaffold that correctly positions substituents to interact with the kinase's active site. nih.gov Specific substitutions on this scaffold have led to the identification of potent and selective RET inhibitors. nih.gov
The general principle is that the bicyclic core of these nitrogen-containing heterocycles serves as a rigid framework. The specific type and placement of substituents on this framework (e.g., hydrogen bond donors and acceptors, hydrophobic groups) are the features that fine-tune the interaction with the target protein, leading to potent and selective binding.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies can provide valuable insights into the structural requirements for activity and help in the design of new, more potent analogs.
While specific QSAR studies on 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one were not found in the provided search results, studies on related structures highlight the methodologies used. For example, 3D-QSAR studies on 3H-pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-one derivatives, which are protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, have been performed. nih.gov These studies utilized shape, spatial, electronic, and molecular field descriptors to build predictive models. nih.gov The results suggested that for better PPO inhibitory activity, the molecules should have a symmetrical shape, a balance between electrophilic and nucleophilic characters, and a positive charge distributed over a large surface area. nih.gov An increase in steric volume and a positively charged surface area were also found to enhance herbicidal activity. nih.gov
Another QSAR study on substituted 1,2,3,4,6,7,12,12a-octahydropyrazino[2',1':6,1]pyrido[3,4-b]indoles, a class of neuroleptics, indicated that hydrophobicity, dipole moment, and structural parameters like globularity are important variables in describing their neuroleptic activity. nih.gov These examples demonstrate that QSAR can be a powerful tool to elucidate the key physicochemical and structural properties that govern the biological activity of complex heterocyclic compounds.
Fragment-Based Drug Design Approaches Utilizing the Pyrido[3,4-d]pyridazinone Scaffold
Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. researchgate.netnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govnih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. nih.gov The pyrido[3,4-d]pyridazinone scaffold represents a potential starting point or a core structure that can be utilized in FBDD campaigns.
The core principle of FBDD is that well-placed fragments can account for crucial ligand-receptor interactions, with the rest of the molecule serving as a scaffold to hold these "active" fragments in the correct orientation. researchgate.net The pyrido[3,4-d]pyridazinone structure can be considered a privileged scaffold that can be decorated with different fragments to target various proteins.
While direct examples of FBDD campaigns starting with a pyrido[3,4-d]pyridazinone fragment were not detailed in the search results, the principles of FBDD are broadly applicable. For instance, a library of fragments could be screened against a particular enzyme, and a hit containing the pyrido[3,4-d]pyridazinone core could then be optimized by chemically modifying the scaffold to improve its binding affinity and drug-like properties. nih.gov This "fragment growing" approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov
Future Research Directions and Translational Prospects for Pyrido 3,4 D Pyridazin 4 3h One
Exploration of New Synthetic Methodologies for Enhanced Diversity
The development of novel and efficient synthetic routes is crucial for expanding the chemical space of pyrido[3,4-d]pyridazinone derivatives and enabling extensive structure-activity relationship (SAR) studies. While classical methods like the Widman-Stoermer synthesis and Borsche-Drechsel cyclization have been employed, future efforts should focus on more modern and versatile approaches. researchgate.netmdpi.com
Key areas for exploration include:
Transition-metal catalyzed cross-coupling reactions: Techniques such as Suzuki, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide array of substituents at various positions of the pyridopyridazinone core. This allows for the fine-tuning of physicochemical properties and biological activity.
C-H activation/functionalization: Direct functionalization of C-H bonds offers a more atom-economical and environmentally benign alternative to traditional multi-step syntheses that often require pre-functionalized starting materials.
Multi-component reactions (MCRs): MCRs provide a powerful tool for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. Developing novel MCRs for the synthesis of the pyrido[3,4-d]pyridazinone scaffold would significantly accelerate the discovery of new derivatives.
Photoredox catalysis: This emerging field in organic synthesis can enable unique and previously challenging transformations under mild reaction conditions, opening new avenues for the derivatization of the pyridopyridazinone core.
A review of synthetic pathways for related pyrido[3,4-c]pyridazines highlights that many existing methods result in low yields and have a limited scope, underscoring the need for more robust and versatile synthetic strategies. mdpi.comdntb.gov.ua The development of such methodologies will be instrumental in generating libraries of diverse pyrido[3,4-d]pyridazinone analogs for biological screening.
Identification of Novel Biological Targets and Therapeutic Applications
While pyrido[3,4-d]pyrimidine (B3350098) derivatives, a related class of compounds, have been extensively investigated as kinase inhibitors, the full therapeutic potential of the pyrido[3,4-d]pyridazinone scaffold remains largely untapped. eurekaselect.comnih.gov Future research should aim to identify and validate novel biological targets for this class of compounds.
Promising therapeutic areas for exploration include:
Oncology: Given the success of related heterocyclic systems as kinase inhibitors, pyrido[3,4-d]pyridazinone derivatives should be screened against a broad panel of kinases involved in cancer progression. nih.govnih.gov For instance, derivatives of the isomeric pyrido[3,4-d]pyrimidin-4(3H)-one have shown potent inhibitory activity against histone lysine (B10760008) demethylases (KDMs), which are epigenetic targets implicated in cancer. nih.govnih.gov
Neurodegenerative Diseases: The development of multi-target drugs is a promising strategy for complex conditions like Alzheimer's and Parkinson's diseases. nih.gov Pyrido[3,4-d]pyridazinone derivatives could be designed to modulate multiple targets involved in the pathophysiology of these disorders.
Inflammatory Diseases: The discovery of pyrazolo[3,4-d]pyridazinone derivatives as selective discoidin domain receptor 1 (DDR1) inhibitors highlights the potential of this scaffold in treating inflammatory conditions like inflammatory bowel disease. nih.gov Similar potential may exist for pyrido[3,4-d]pyridazinone analogs.
Infectious Diseases: The pyridazine (B1198779) moiety is present in various compounds with antimicrobial and antiviral activities. nih.gov Screening libraries of pyrido[3,4-d]pyridazinone derivatives against a range of pathogens could lead to the discovery of new anti-infective agents.
Systematic screening of diverse compound libraries against various biological targets will be essential to uncover new therapeutic applications for the pyrido[3,4-d]pyridazinone core.
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
The integration of computational methods is now an indispensable part of modern drug discovery, offering the potential to accelerate the process and reduce costs. jddhs.combeilstein-journals.org For the pyrido[3,4-d]pyridazinone scaffold, these techniques can be applied at various stages of the drug discovery pipeline.
Key computational approaches include:
Virtual High-Throughput Screening (vHTS): Large virtual libraries of pyrido[3,4-d]pyridazinone derivatives can be screened against the three-dimensional structures of biological targets to identify potential "hit" compounds. beilstein-journals.org
Structure-Based Drug Design (SBDD): Once a promising target is identified, SBDD can be used to design novel derivatives with improved potency and selectivity by analyzing the interactions between the compound and the target's binding site. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of pyrido[3,4-d]pyridazinone derivatives with their biological activities, enabling the prediction of the activity of novel compounds. jddhs.com
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties for further development. frontiersin.org
Machine Learning and Artificial Intelligence (AI): The application of deep learning and other AI techniques is becoming increasingly prevalent in drug discovery. nih.govjddhs.com These methods can be used to build more accurate predictive models, design novel scaffolds, and identify potential multi-target agents.
By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of pyrido[3,4-d]pyridazinone derivatives and prioritize the synthesis and testing of the most promising candidates. frontiersin.org
Development of Hybrid Molecules Incorporating the Pyrido[3,4-d]pyridazinone Core
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop compounds with improved affinity, selectivity, and/or a dual mode of action. mdpi.com The pyrido[3,4-d]pyridazinone scaffold can serve as a versatile template for the design of such hybrid molecules.
Potential hybridization strategies include:
Linking with known kinase inhibitors: The pyrido[3,4-d]pyridazinone core could be linked to pharmacophores from known kinase inhibitors to create novel compounds with enhanced or altered kinase inhibitory profiles.
Combination with DNA-targeting moieties: Hybrid molecules that combine the pyrido[3,4-d]pyridazinone scaffold with moieties known to interact with DNA could lead to potent anticancer agents with a dual mechanism of action.
Fusion with other heterocyclic systems: The fusion of the pyrido[3,4-d]pyridazinone ring system with other biologically active heterocycles can generate novel chemical entities with unique pharmacological properties. For example, the hybridization of a pyrimidine (B1678525) core with a 1,3-thiazole moiety has been shown to create a synergistic molecular platform for cytotoxic activity. mdpi.com
The design of these hybrid molecules should be guided by a rational approach, considering the structural biology of the intended targets and the desired pharmacological profile.
Investigation of Multi-Targeting Approaches for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and metabolic diseases are often driven by multiple pathological pathways. nih.govnih.gov The traditional "one-drug, one-target" paradigm has often proven insufficient for these conditions. nih.gov Multi-target drugs, which are designed to modulate multiple targets simultaneously, offer a promising alternative. nih.gov
The pyrido[3,4-d]pyridazinone scaffold, with its potential for diverse functionalization, is well-suited for the development of multi-target agents.
Key considerations for a multi-target approach include:
Rational design of polypharmacology: By carefully selecting and combining pharmacophoric elements, it is possible to design pyrido[3,4-d]pyridazinone derivatives that interact with a predefined set of biological targets. nih.gov For example, derivatives of the related pyrido[2,3-d]pyrimidin-7-one scaffold have been developed as selective CDK4/6 inhibitors for breast cancer therapy. nih.gov
Systems biology-guided target selection: A systems-level understanding of the disease biology can help to identify key nodes in the pathological network that are suitable for multi-target intervention.
Balancing potency and selectivity: The development of multi-target drugs requires a careful balance of potency against the desired targets and selectivity against off-targets to minimize potential side effects.
The investigation of pyrido[3,4-d]pyridazinone-based multi-target ligands represents a sophisticated and promising strategy for the development of more effective therapies for complex diseases.
Q & A
Q. What are the standard synthetic routes for 5-chloropyrido[3,4-d]pyridazin-4(3H)-one?
Methodological Answer: A common synthesis involves sequential functionalization of the pyridazine core. For example, Scheme 1 in outlines a multi-step approach: (a) azide substitution with NaN₃ in DMF at 80°C, (b) halogenation using FeCl₃/NaI in acetonitrile (RT), and (c) cyclization under basic conditions (CsOH, aqueous ammonia, 100°C) . Intermediate purification via column chromatography (e.g., KP-NH cartridges in THF) is critical to isolate high-purity products .
Q. How is 5-chloropyrido[3,4-d]pyridazin-4(3H)-one characterized experimentally?
Methodological Answer: Characterization typically combines spectroscopy and elemental analysis:
- 1H-NMR : Use CDCl₃ as a solvent; aromatic protons appear at δ 7.15–8.32 ppm, with coupling constants (e.g., J = 1.7–8.6 Hz) confirming substitution patterns .
- IR : Key stretches include C=O (1675 cm⁻¹) and aromatic C-H (3058 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., C 64.87% vs. 64.89% in ) .
Q. What are the solubility and stability considerations for this compound?
Methodological Answer: Solubility varies with solvent polarity. DMF and dichloromethane (CH₂Cl₂:MeOH 2:1) are effective for reactions . Stability studies suggest storage at –20°C in anhydrous conditions to prevent hydrolysis of the chloropyridazine moiety . Monitor degradation via HPLC with a pH 6.5 ammonium acetate buffer (15.4 g/L in water, adjusted with acetic acid) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of 5-chloropyrido[3,4-d]pyridazin-4(3H)-one?
Methodological Answer: Optimize reductive amination (e.g., sodium triacetoxyborohydride in CH₂Cl₂:MeOH) by controlling stoichiometry (1:1 ratio of aldehyde and amine) and reaction time (12–24 hours) . For halogenation, substitute FeCl₃ with POCl₃ at 120°C to enhance electrophilic substitution efficiency . Validate yields via LC-MS with a C18 column and acetonitrile/water gradients.
Q. How do researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer: Discrepancies in NMR shifts (e.g., aromatic proton assignments) may arise from solvent effects or impurities. Cross-validate using:
- 2D-NMR (e.g., HSQC, HMBC) to confirm coupling networks .
- X-ray crystallography for unambiguous structural confirmation, particularly for regiochemical ambiguities in fused-ring systems .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₂ClFN₂O: m/z 315.0702) .
Q. What strategies are used to evaluate the bioactivity of 5-chloropyrido[3,4-d]pyridazin-4(3H)-one derivatives?
Methodological Answer: Focus on target-specific assays:
- Receptor antagonism : For CXCR2 inhibition (), use calcium flux assays in HEK293 cells transfected with human CXCR2 .
- Enzyme inhibition : Test kinase activity via ADP-Glo™ assays with ATP concentrations adjusted to Kₘ values .
- Cellular cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HCT-116) at 10–100 µM concentrations for 48 hours .
Q. How can computational modeling guide the design of novel derivatives?
Methodological Answer: Use docking studies (AutoDock Vina) with crystal structures of target proteins (e.g., CXCR2 PDB: 6LFL). Prioritize derivatives with:
- Hydrogen-bond interactions at key residues (e.g., Asp112 for CXCR2) .
- Lipophilic efficiency (LipE) >5, calculated via cLogP (ChemAxon) and IC₅₀ values . Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
